4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-chlorobenzyl ester moiety, a hydrazino group linked to a 2,3,3-trichloroacryloyl substituent, and a trifluoromethyl group at the 4-position of the pyrimidine ring. Its structural complexity and substitution pattern invite comparisons with related pyrimidine-based compounds to elucidate structure-activity relationships (SAR) and synthetic strategies.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-[2-(2,3,3-trichloroprop-2-enoyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4F3N4O3/c17-8-3-1-7(2-4-8)6-30-14(29)9-5-24-15(25-11(9)16(21,22)23)27-26-13(28)10(18)12(19)20/h1-5H,6H2,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVQPDIWNAKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NNC(=O)C(=C(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C16H9Cl4F3N4O3
- Molecular Weight : 504.07 g/mol
- CAS Number : [Not provided in the search results]
Pyrimidine derivatives, including the compound , are known to exhibit a range of biological activities primarily due to their ability to inhibit enzymes involved in nucleic acid synthesis. This inhibition can lead to:
- Antitumor Activity : By interfering with DNA biosynthesis, these compounds can halt the proliferation of cancer cells.
- Antiviral Activity : Some pyrimidine derivatives have shown efficacy against viral infections by disrupting viral replication mechanisms.
- Antibacterial Activity : The ability to inhibit bacterial growth through similar mechanisms has also been reported.
Antitumor Efficacy
Research has demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines. For instance:
- In vitro studies showed that compounds with similar structures inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- A study highlighted the potential use of pyrimidine derivatives as chemotherapeutic agents due to their ability to inhibit key enzymes in DNA synthesis .
Antiviral Properties
Pyrimidine derivatives have been investigated for their antiviral properties:
- Research indicates that certain derivatives can inhibit viral polymerases, effectively reducing viral load in infected cells .
- The compound's structural features may enhance its binding affinity to viral enzymes, leading to improved efficacy against specific viruses.
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives have also been explored:
- Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .
- The specific activity of 4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate against various bacterial strains remains an area for further investigation.
Case Studies
- In Vitro Study on Cancer Cells
- Antiviral Testing
Data Summary Table
Comparison with Similar Compounds
Structural Features
The compound’s pyrimidine core is substituted with a trifluoromethyl group, a hydrazino-acryloyl chain, and a 4-chlorobenzyl ester. Key structural analogs and their differentiating features include:
Key Observations :
- The trifluoromethyl group is a common feature in analogs, enhancing electron-withdrawing effects and metabolic stability .
Physicochemical Properties
Key Notes:
- The trifluoromethyl group reduces basicity and increases metabolic stability compared to non-fluorinated analogs.
Stability and Reactivity
- The trichloroacryloyl group may confer hydrolytic instability under basic conditions due to electrophilic chlorine atoms, unlike more stable amide or sulfonyl linkages in analogs .
- The hydrazine linkage is prone to oxidation, necessitating formulation under inert conditions, whereas sulfanyl or ether derivatives () are more robust .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
